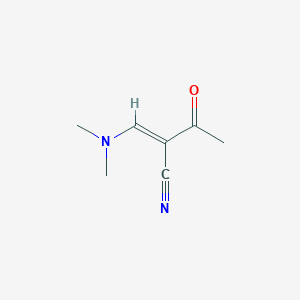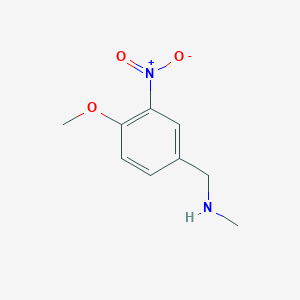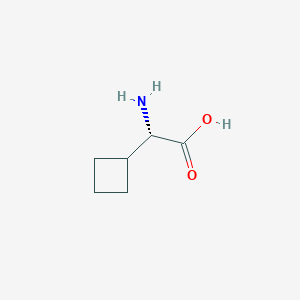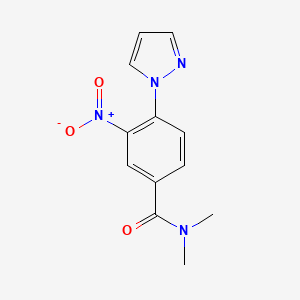![molecular formula C10H9NO3S B1387304 (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1172052-56-0](/img/structure/B1387304.png)
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
描述
2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (MOTPA) is an organic compound that has been the focus of much scientific research in recent years due to its diverse biological and pharmacological activities. It is a member of the thienopyridine class of compounds, which are known to possess anti-inflammatory, anti-cancer, and antioxidant properties. MOTPA has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is not fully understood, however, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and thus protecting cells from oxidative damage. Furthermore, it is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, it has been shown to possess anti-diabetic effects, as it has been shown to protect against diabetes-induced oxidative damage.
实验室实验的优点和局限性
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a relatively easy compound to synthesize in the laboratory and has been studied extensively in the scientific literature. However, there are some limitations to its use in laboratory experiments. For example, (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is volatile and can be difficult to handle in the laboratory. Furthermore, it is unstable, making it difficult to store for long periods of time.
未来方向
For research on (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid include further investigation of its anti-inflammatory, anti-cancer, and antioxidant properties, as well as its potential to protect against diabetes-induced oxidative damage and neurodegenerative disorders. Additionally, further research is needed to investigate the mechanism of action of (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid and to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to investigate the potential side effects of (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid and to develop more efficient delivery systems for its administration.
科学研究应用
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has been studied extensively in the scientific literature due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-cancer, and antioxidant properties. In particular, it has been studied for its potential to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has been studied for its potential to protect against diabetes-induced oxidative stress. Furthermore, it has been studied for its potential to protect against neurodegenerative disorders, such as Alzheimer’s disease.
属性
IUPAC Name |
2-(2-methyl-4-oxothieno[3,2-c]pyridin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-4-7-8(15-6)2-3-11(10(7)14)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUDVBXDJIRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CN(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)

